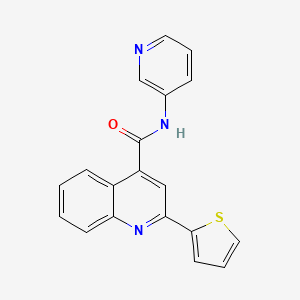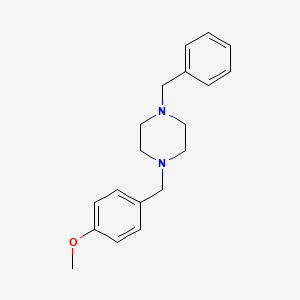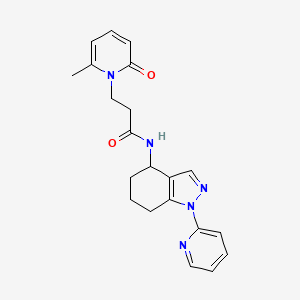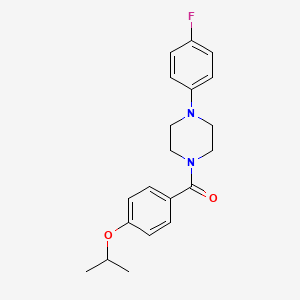
N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as PTQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTQ belongs to the class of quinolinecarboxamides, which are known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Optoelectronic Devices
The compound has been studied for its potential in optoelectronic devices due to its ability to form ternary alloy thin films with tunable band gap energies. These films, made from CdS1−xSex, show promise in applications like non-linear optics, visible-light emitting diodes, and lasers . The variation in band gap energy allows for tuning the emission wavelength, which is crucial for efficient optoelectronic device performance .
Solar Energy Conversion
Cadmium sulfoselenide (CdSSe), a material related to the compound , exhibits a tunable band gap making it suitable for solar cells and solar control applications. Its properties allow it to efficiently utilize the solar spectrum, which is vital for the development of effective solar energy conversion devices .
Antibacterial Applications
Recent advancements in micro/nanomotors , which include materials derived from the compound, have shown significant potential in antibacterial applications . These micro/nanomotors can be used for targeted delivery of antimicrobials, deep permeation into bacterial biofilms, and fast inactivation of bacteria, presenting a novel approach to combat bacterial infections .
Biomedical and Environmental Engineering
Microbiorobotics, which may incorporate materials related to the compound, are being explored for their applications in biomedical and environmental engineering . These microrobots can be designed for specific tasks such as targeted drug delivery or environmental monitoring, showcasing the versatility of the compound’s applications .
In Vitro and In Vivo Imaging
The compound has been utilized in the hydrothermal synthesis of carbon dots derived from Escherichia coli. These carbon dots have broad applications in bioimaging , both in vitro and in vivo, due to their biocompatibility and excellent penetrability. They can also cross the blood-brain barrier and are potentially excretable through the intestines, expanding the scope of non-invasive imaging techniques .
Environmental Remediation
Silica-based nanoparticles, which may be functionalized with compounds like the one , have been highlighted for their role in environmental remediation . They can be used for advanced catalysis, wastewater treatment, and as adsorbents in environmental techniques, demonstrating the importance of such compounds in sustainable development and pollution control .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of CDS1_004912, also known as N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide, CBMicro_036656, DivK1c_005952, or Oprea1_875978, is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis .
Mode of Action
The compound acts as an inhibitor of CDS1 . It binds to the active site of the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This inhibition disrupts the phosphatidylinositol signaling pathway, which is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism .
Biochemical Pathways
By inhibiting CDS1, the compound disrupts the conversion of phosphatidic acid to CDP-diacylglycerol, a key step in the production of phosphatidylinositol . This leads to a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . The reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) .
Result of Action
The inhibition of CDS1 and the subsequent disruption of the phosphatidylinositol signaling pathway can lead to therapeutic benefits in various diseases . For instance, in cancer treatment, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, the compound could potentially suppress tumor growth .
Propriétés
IUPAC Name |
N-pyridin-3-yl-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-19(21-13-5-3-9-20-12-13)15-11-17(18-8-4-10-24-18)22-16-7-2-1-6-14(15)16/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQUGALOLADXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4S)-1-(2,5-dimethyl-4-pyrimidinyl)-4-isopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5619082.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5619099.png)

![4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5619113.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5619119.png)

![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5619134.png)

![1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5619142.png)


![N-[(2-propyl-1,3-thiazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5619167.png)
![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-2-fluoro-benzamide](/img/structure/B5619173.png)
![1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione](/img/structure/B5619174.png)